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Compound of Interest

Compound Name: 1,4-Oxazepane

Cat. No.: B1358080

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities,
and mechanisms of action of 1,4-oxazepane derivatives and their analogues. This class of
seven-membered heterocyclic compounds has garnered significant interest in medicinal
chemistry due to its diverse pharmacological properties, ranging from central nervous system
disorders to infectious diseases and oncology.

Synthesis of the 1,4-Oxazepane Core

The construction of the 1,4-oxazepane ring system can be achieved through various synthetic
strategies. Key methodologies include classical heterocyclization, tandem C-N coupling/C-H
carbonylation, and the use of N-propargylamines as versatile building blocks.

A general and robust protocol for the synthesis of 2,4-disubstituted 1,4-oxazepanes involves a
two-step process. The first route begins with the reaction of a phenol with epibromohydrin to
form a 2-phenoxymethyloxirane. This intermediate is then reacted with 2-aminoethylhydrogen
sulfate, followed by benzylation to yield the desired morpholine derivative. An adaptation for
1,4-oxazepane synthesis utilizes 3-benzylaminopropan-1-ol as a precursor.[1]

Another common approach involves the reaction of 2-benzylaminoethanol with epichlorohydrin,
followed by dehydration with sulfuric acid. The resulting intermediate, 4-benzyl-2-
chloromethylmorpholine, can then be reacted with a variety of phenols to introduce diversity at
the 2-position.[1]
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Experimental Protocol: Synthesis of (£)-2-Phenoxymethyl-4-benzyl-1,4-oxazepane
Derivatives[1]

o Step 1: Synthesis of 2-Phenoxymethyloxirane. A solution of the desired phenol,
epibromohydrin, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent
(e.g., acetone) is stirred at room temperature for 12-24 hours. After reaction completion, the
inorganic salts are filtered off, and the solvent is removed under reduced pressure. The
crude product is then purified by column chromatography.

e Step 2: Ring Opening and Cyclization. The 2-phenoxymethyloxirane is dissolved in a suitable
solvent (e.g., ethanol) and treated with 3-benzylaminopropan-1-ol. The reaction mixture is
heated to reflux for 4-8 hours.

o Step 3: Dehydration and Ring Closure. Concentrated sulfuric acid is carefully added to the
cooled reaction mixture. The mixture is then heated to reflux for 2-4 hours to effect
dehydration and ring closure.

o Step 4: Work-up and Purification. The reaction is cooled, neutralized with a base (e.qg.,
sodium hydroxide solution), and extracted with an organic solvent (e.g., ethyl acetate). The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The final product is purified by column
chromatography.

Biological Activities and Therapeutic Potential

1,4-Oxazepane derivatives have demonstrated a wide spectrum of biological activities, making
them attractive scaffolds for drug discovery in various therapeutic areas.

Central Nervous System Disorders: Dopamine D4
Receptor Antagonism

A significant area of investigation for 1,4-oxazepane derivatives is their potential as selective
antagonists of the dopamine D4 receptor.[1] The D4 receptor is implicated in the
pathophysiology of schizophrenia, and selective antagonists are sought after as potential
antipsychotics with a reduced risk of extrapyramidal side effects.[1][2]

Mechanism of Action: Dopamine D4 Receptor Antagonist Signaling
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Dopamine D4 receptors are G protein-coupled receptors (GPCRs) belonging to the D2-like
family.[3] Upon binding of the endogenous ligand dopamine, the receptor activates inhibitory G
proteins (Gai/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels.[3] By blocking the binding of dopamine, 1,4-oxazepane-based D4
receptor antagonists prevent this signaling cascade, thereby modulating downstream neuronal
activity.[2] This can influence the function of neural circuits involved in cognition and emotion.[2]
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Dopamine D4 Receptor Antagonist Signaling Pathway

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor[4][5][6][7]

This assay determines the affinity of a test compound for the dopamine D4 receptor by
measuring its ability to compete with a radiolabeled ligand.

o Membrane Preparation: Membranes from cells expressing the human dopamine D4 receptor
(e.g., CHO cells) are prepared by homogenization and centrifugation. The final membrane

pellet is resuspended in an appropriate assay buffer.

o Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a
suitable radioligand (e.g., [3H]-spiperone), and varying concentrations of the 1,4-oxazepane

test compound.

 Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period

(e.g., 60 minutes) to allow binding to reach equilibrium.
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« Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap
the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove
unbound radioligand.

 Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is calculated. The Ki (inhibitory constant) is then determined
using the Cheng-Prusoff equation.

Antifungal Activity: Sordarin Analogues

Certain 1,4-oxazepane derivatives have been designed as analogues of sordarin, a natural
product with potent and specific antifungal activity. These analogues have shown promising
activity against various fungal pathogens, including Candida albicans.[2][8]

Mechanism of Action: Inhibition of Fungal Protein Synthesis

Sordarin and its analogues act by inhibiting fungal protein synthesis. Their specific target is the
elongation factor 2 (EF-2), a crucial protein involved in the translocation step of protein
synthesis on the ribosome.[9][10][11] By binding to EF-2, these compounds stabilize the
ribosome-EF-2 complex, thereby halting the elongation of the polypeptide chain and ultimately
leading to fungal cell death.[10][12]
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Antifungal Mechanism of Sordarin Analogues

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay[1][12][13][14]
[15]

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a
microorganism.

e Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida
albicans) is prepared from a fresh culture.
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o Serial Dilution: The 1,4-oxazepane test compound is serially diluted in a suitable broth
medium in a 96-well microtiter plate.

 Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no
drug) and a sterility control well (no inoculum) are included.

 Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48
hours.

o MIC Determination: The MIC is determined as the lowest concentration of the compound at
which there is no visible growth of the fungus.

Endocrine Modulation: Progesterone Receptor
Antagonism

Novel 7-aryl benzo[1][12]oxazepin-2-ones have been synthesized and identified as potent and
selective non-steroidal progesterone receptor (PR) antagonists.[16] These compounds have
shown good in vitro potency with IC50 values in the nanomolar range and high selectivity over
other steroid receptors.[16]

Experimental Protocol: T47D Cell Alkaline Phosphatase Assay[3][11][16][17]

This cell-based assay is used to determine the progesterone receptor antagonist activity of test
compounds.

e Cell Culture: T47D human breast cancer cells, which endogenously express the
progesterone receptor, are cultured in a suitable medium.

o Treatment: Cells are treated with a progestin (e.g., R5020) to induce the expression of
alkaline phosphatase, in the presence or absence of various concentrations of the 1,4-
oxazepane test compound.

 Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for gene
expression and protein synthesis.

» Alkaline Phosphatase Activity Measurement: The cells are lysed, and the alkaline
phosphatase activity in the cell lysate is measured using a colorimetric substrate (e.g., p-
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nitrophenyl phosphate).

o Data Analysis: The ability of the test compound to inhibit the progestin-induced alkaline
phosphatase activity is determined, and the IC50 value is calculated.

Anticancer Activity

Derivatives of the 1,4-oxazepine scaffold have also been investigated for their potential as
anticancer agents. Some compounds have demonstrated the ability to inhibit the proliferation of
cancer cells and induce apoptosis. For instance, certain oxazepine derivatives have been
shown to act as dual inhibitors of Akt and ROCK, leading to cell cycle arrest and differentiation
in neuroblastoma cells.[18] Other studies have suggested that oxazepine derivatives may
target the Snaill transcription factor, which is involved in epithelial-to-mesenchymal transition
and cancer cell migration.[19]

Table 1. Summary of Biological Activity Data for Selected 1,4-Oxazepane Derivatives

Compound
Target Assay Potency Reference
Class
7-Aryl Benzo[1] ]
) Progesterone T47D Alkaline
[L12]oxazepin-2- IC50 =10-30 nM  [16]
Receptor Phosphatase
ones
N-substituted Fungal MIC =0.25
1,4-Oxazepanyl Elongation Antifungal MIC pg/mL (vs. C. [2]
Sordaricins Factor-2 albicans)
AKt/ROCK Neuroblastoma
o Akt/ROCK _ , - [18]
Inhibitor (B12) Cell Proliferation
Snaill Inhibitor ) HCT116 Cell
Snaill o Low IC50 [19]
(2b) Viability (SRB)

Conclusion and Future Directions

The 1,4-oxazepane scaffold represents a privileged structure in medicinal chemistry, with
derivatives demonstrating a remarkable diversity of biological activities. The synthetic
accessibility of this core allows for extensive structure-activity relationship (SAR) studies to
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optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will
likely focus on elucidating the detailed molecular mechanisms of action for anticancer
derivatives, further optimizing the selectivity of dopamine D4 receptor antagonists, and
expanding the antifungal spectrum of sordarin analogues. The continued exploration of 1,4-
oxazepane derivatives holds significant promise for the development of novel therapeutics for
a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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